5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with bromine and chlorine substituents at the 5 and 6 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound . This intermediate is then subjected to further reactions, such as protection of the NH group using PMB-Cl (para-methoxybenzyl chloride), to produce the key intermediate . The synthetic route can be summarized as follows:
Iodization: 5-Bromo-1H-pyrazolo[3,4-b]pyridine + NIS → Intermediate
Protection: Intermediate + PMB-Cl → Key Intermediate
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazolopyridines .
Scientific Research Applications
5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a small-molecule inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in cell proliferation and differentiation.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as TRKs. These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways . The compound inhibits the activity of TRKs by binding to their active sites, thereby preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival .
Comparison with Similar Compounds
5-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents at various positions.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to a pyrazole ring and exhibit different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused to a pyrazole and pyrimidine ring, offering unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
5-bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-6-3(8)1-4-5(10-6)2-9-11-4/h1-2H,(H,9,11) |
InChI Key |
LOYLCBPDEKRTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Br)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.